Clebopride Malate is a benzamide derivative classified as a dopamine antagonist. [, ] It exhibits potent antidopaminergic activity, primarily targeting dopamine receptors in the central nervous system. [, ] In the realm of scientific research, Clebopride Malate serves as a valuable tool for investigating dopamine-related physiological processes and exploring potential therapeutic applications for conditions influenced by dopaminergic pathways. []
Clebopride malate is synthesized from clebopride, the active pharmaceutical ingredient, and malic acid, which forms the malate salt. The compound's chemical structure includes a benzamide core with specific substitutions that enhance its pharmacological properties. It is classified as a dopamine receptor antagonist, primarily targeting D2 receptors in the central nervous system, which plays a crucial role in its mechanism of action against nausea and vomiting.
The synthesis of clebopride malate involves several key steps:
These steps are typically conducted under controlled conditions to ensure high yield and purity. The final product is generally obtained as a white or nearly white crystalline powder that exhibits limited solubility in water and methanol.
Clebopride malate has a complex molecular structure characterized by:
This structure is critical for its interaction with dopamine receptors, influencing its pharmacological activity .
Clebopride malate undergoes various chemical reactions typical for dopamine antagonists:
These reactions are essential for understanding how clebopride malate exerts its therapeutic effects and potential side effects.
Clebopride malate functions primarily through:
Its mechanism highlights its role not only as an antiemetic but also as a potential therapeutic agent for various gastrointestinal conditions .
Clebopride malate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Clebopride malate has several significant applications:
Despite promising results, further research is needed to fully establish its clinical efficacy and safety profile .
Clebopride malate (CAS 57645-91-7) is a salt formed between the dopamine antagonist clebopride and malic acid. Its molecular formula is C₂₄H₃₀ClN₃O₇, with a molar mass of 507.96 g/mol [1] [9]. The compound presents as a white to off-white solid with sparing solubility in water and methanol, slight solubility in anhydrous ethanol, and near-insolubility in methylene chloride [7] [9]. The malate counterion introduces chirality due to the asymmetric carbon in malic acid, yielding potential stereoisomers that may influence pharmacological activity [5].
Table 1: Physicochemical Profile of Clebopride Malate
Property | Specification |
---|---|
Molecular Formula | C₂₄H₃₀ClN₃O₇ |
Molar Mass | 507.96 g/mol |
Appearance | White to off-white solid |
Solubility in Water | Sparingly soluble |
Solubility in DMSO | 34 mg/mL (66.93 mM) |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 8 |
Storage Conditions | -20°C under inert gas (N₂ or Ar) |
The crystalline structure stabilizes the protonated tertiary amine of clebopride's piperidine ring through ionic bonding with the carboxylate groups of malic acid. This salt formation enhances stability and modulates dissolution properties compared to the free base [7] [9]. The SMILES notation captures this ionic interaction: "COC1=CC(=C(C=C1C(=O)NC2CCNH+CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O" [5].
The synthesis of clebopride malate involves sequential organic transformations:
Optimization focuses on:
Clebopride belongs to the substituted benzamide class of dopamine D₂/D₃ receptor antagonists. Its structural optimization confers higher potency than first-generation analogues:
Table 2: Comparative Analysis of Substituted Benzamide Analogues
Compound | Molecular Formula | Molar Mass (g/mol) | Relative D₂ Affinity | Key Structural Differences |
---|---|---|---|---|
Clebopride malate | C₂₄H₃₀ClN₃O₇ | 507.96 | 10× metoclopramide | Methoxy group at C-2; malate counterion |
Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 | Reference | Ethylaminoethyl side chain; no malate |
Domperidone | C₂₂H₂₄ClN₅O₂ | 425.91 | 2× metoclopramide | Imidazolone ring; peripheral restriction |
Bromopride | C₁₄H₂₂BrN₃O₂ | 328.25 | 0.8× metoclopramide | Bromo substitution at C-4 |
Clebopride’s methoxy group at the 2-position of the benzamide ring enhances membrane permeability, while the 1-benzylpiperidine moiety optimizes D₂ receptor binding (Kᵢ < 5 nM) [4] [5]. Unlike domperidone, clebopride crosses the blood-brain barrier, increasing efficacy for centrally mediated emesis but also raising risks of extrapyramidal effects—though these are excluded from detailed discussion per article requirements [3] [4]. The malate salt offers improved oral bioavailability versus hydrochloride salts used in analogues due to enhanced intestinal solubility [8].
Clebopride malate degrades via three primary pathways under stress conditions:
Table 3: Stability Profile Under Controlled Conditions
Condition | Temperature | Degradation Products | Degradation Rate (k) |
---|---|---|---|
Acidic (pH 1.2) | 40°C | Benzoic acid derivative | 0.24 day⁻¹ |
Alkaline (pH 9.0) | 40°C | Fumaric acid, desbenzyl clebopride | 0.81 day⁻¹ |
Oxidative (3% H₂O₂) | 25°C | Clebopride N-oxide | 0.12 day⁻¹ |
Photolytic (UV) | 25°C | Desmethyl clebopride | 0.05 day⁻¹ |
Stabilization strategies include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: